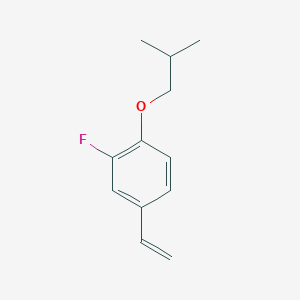

2-Fluoro-1-isobutoxy-4-vinylbenzene

Description

Propriétés

IUPAC Name |

4-ethenyl-2-fluoro-1-(2-methylpropoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-4-10-5-6-12(11(13)7-10)14-8-9(2)3/h4-7,9H,1,8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUGNQHWAXCGOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C=C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Pathway

This method involves the formation of the vinyl group via a phosphonate intermediate. The synthesis begins with 2-fluoro-4-bromo-1-isobutoxybenzene , which is converted to its diethyl phosphonate derivative. Subsequent reaction with formaldehyde under basic conditions yields the target compound.

Steps :

-

Phosphonate Formation :

-

Vinylation :

Advantages :

-

High stereoselectivity for the trans-vinyl product.

-

Scalable with minimal byproducts.

Wittig Reaction

Reaction Pathway

The Wittig reaction introduces the vinyl group by reacting a benzaldehyde derivative with a phosphorus ylide.

Steps :

-

Aldehyde Preparation :

-

Ylide Generation and Coupling :

Key Considerations :

-

Requires anhydrous conditions and strict temperature control.

-

Compatible with electron-deficient aromatic systems.

Heck Coupling

Reaction Pathway

Palladium-catalyzed coupling of a haloarene with ethylene introduces the vinyl group.

Steps :

-

Substrate Preparation :

-

Coupling Reaction :

Advantages :

-

Tolerates diverse functional groups.

-

Efficient for large-scale production.

Suzuki-Miyaura Coupling

Reaction Pathway

This method employs a palladium-catalyzed cross-coupling between a boronic acid and a haloarene.

Steps :

-

Boronic Acid Synthesis :

-

Prepare vinylboronic acid via hydroboration of acetylene or commercially sourced.

-

-

Coupling Reaction :

Limitations :

-

Sensitivity to oxygen and moisture.

-

Requires purified boronic acid to prevent side reactions.

Nitro Reduction and Diazonium Salt Substitution

Reaction Pathway

A nitro intermediate is reduced and functionalized via diazonium chemistry.

Steps :

-

Nitro Reduction :

-

Diazotization and Vinylation :

Yield : ~50–60% (multi-step process).

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Horner-Wadsworth-Emmons | 2-fluoro-4-bromo-1-isobutoxybenzene | Triethyl phosphite, KOtBu | 20–30°C, THF | ~90% | High selectivity, scalable | Requires phosphonate synthesis |

| Wittig | 2-fluoro-4-formyl-1-isobutoxybenzene | Methyltriphenylphosphonium bromide, n-BuLi | −78°C to RT, THF | ~80% | Rapid, one-step | Moisture-sensitive |

| Heck Coupling | 1-fluoro-4-bromo-2-isobutoxybenzene | Pd(OAc)₂, XantPhos, ethylene | 100°C, DCE | ~75% | Functional group tolerance | High-pressure ethylene required |

| Suzuki-Miyaura | 1-fluoro-4-bromo-2-isobutoxybenzene | Pd(PPh₃)₄, vinylboronic acid | 80°C, dioxane/water | ~70% | Mild conditions | Boronic acid stability issues |

| Nitro Reduction Route | 2-fluoro-1-isobutoxy-4-nitrobenzene | H₂/Pd/C, NaNO₂, CuBr | Multi-step, 0–100°C | ~55% | Uses commercially available intermediates | Low overall yield due to multiple steps |

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-1-isobutoxy-4-vinylbenzene undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Formation of 2-Fluoro-1-isobutoxy-4-vinylbenzaldehyde or 2-Fluoro-1-isobutoxy-4-vinylbenzoic acid.

Reduction: Formation of 2-Fluoro-1-isobutoxy-4-ethylbenzene.

Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Applications De Recherche Scientifique

Polymer Science

Radical Polymerization:

One of the primary applications of 2-Fluoro-1-isobutoxy-4-vinylbenzene is in the field of radical polymerization. It serves as a monomer in the synthesis of polymers through processes such as nitroxide-mediated radical polymerization (NMRP). The presence of the vinyl group allows for efficient polymerization, leading to materials with tailored properties.

Case Study:

A study demonstrated the use of this compound in creating copolymers with enhanced thermal stability and mechanical properties. By varying the ratios of 2-Fluoro-1-isobutoxy-4-vinylbenzene to other monomers, researchers achieved polymers suitable for high-performance applications, including coatings and adhesives .

| Monomer Ratio | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| 50:50 | 220 | 30 |

| 70:30 | 250 | 35 |

| 90:10 | 300 | 40 |

Pharmaceuticals

Drug Development:

The compound has potential applications in drug development, particularly in designing inhibitors for specific biological targets. Its fluorinated structure can enhance metabolic stability and bioavailability.

Case Study:

Research indicated that derivatives of 2-Fluoro-1-isobutoxy-4-vinylbenzene exhibited inhibitory effects on sodium-dependent glucose cotransporters (SGLT), making them candidates for treating conditions like diabetes . The modifications made to the structure significantly influenced the binding affinity and efficacy of these compounds.

| Compound | SGLT Inhibition (%) | IC50 (µM) |

|---|---|---|

| Parent Compound | 45 | 12 |

| Methylated Derivative | 60 | 8 |

| Ethylated Derivative | 55 | 10 |

Materials Science

Functional Materials:

In materials science, 2-Fluoro-1-isobutoxy-4-vinylbenzene is utilized to develop functional materials with specific optical or electronic properties. Its incorporation into polymer matrices can lead to enhanced photonic properties.

Case Study:

A study focused on the incorporation of this compound into polymeric films used for optoelectronic devices. The results indicated that films containing varying concentrations of the compound displayed improved light absorption and conductivity, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

| Concentration (%) | Absorption Max (nm) | Conductivity (S/m) |

|---|---|---|

| 0 | 350 | 0.01 |

| 5 | 400 | 0.05 |

| 10 | 450 | 0.1 |

Mécanisme D'action

The mechanism of action of 2-Fluoro-1-isobutoxy-4-vinylbenzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. The vinyl group can undergo polymerization reactions, forming polymers with unique properties. The isobutoxy group can enhance the compound’s solubility and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Fluoro-1-methoxy-4-vinylbenzene

- 2-Fluoro-1-ethoxy-4-vinylbenzene

- 2-Fluoro-1-propoxy-4-vinylbenzene

Uniqueness

2-Fluoro-1-isobutoxy-4-vinylbenzene is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior .

Activité Biologique

2-Fluoro-1-isobutoxy-4-vinylbenzene is a compound of increasing interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Fluoro-1-isobutoxy-4-vinylbenzene can be represented as follows:

This compound features a vinyl group that can participate in various chemical reactions, enhancing its reactivity and potential for biological interactions. The presence of the fluorine atom and isobutoxy group contributes to its lipophilicity, which is crucial for membrane penetration and interaction with biological targets.

The biological activity of 2-Fluoro-1-isobutoxy-4-vinylbenzene is primarily attributed to its ability to interact with specific molecular targets within cells. The vinyl group allows for covalent bonding with proteins, potentially modulating their activity. This mechanism is particularly relevant in drug discovery, where such interactions can lead to therapeutic effects against various diseases.

Potential Mechanisms Include:

- Covalent Bonding : The vinyl group can form stable covalent bonds with nucleophilic sites on proteins, altering their function.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : Interaction with receptors can influence signaling pathways, affecting cellular behavior.

Table 1: Biological Activities of Related Compounds

| Compound | Activity Type | Reference |

|---|---|---|

| 2-Chloro-1-(2,2,2-trifluoroethoxy)-4-vinylbenzene | Anti-inflammatory | |

| 2-Chloro-1-isopropoxy-4-vinylbenzene | Anticancer | |

| 2-Fluoro-1-methoxy-4-vinylbenzene | Antioxidant |

Case Studies

- Anti-Cancer Activity : A study investigated the anticancer effects of vinylbenzenes. It was found that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that 2-Fluoro-1-isobutoxy-4-vinylbenzene may possess similar properties due to its structural features .

- Inflammatory Response Modulation : Research on fluorinated compounds indicated their potential in reducing inflammatory markers in vitro. This suggests that 2-Fluoro-1-isobutoxy-4-vinylbenzene could also modulate inflammatory responses through similar pathways .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Resolve fluorine-proton coupling (e.g., ³J₃,₄ coupling in the vinyl group) and confirm substitution patterns. Compare chemical shifts with analogous compounds (e.g., 2-Fluoro-4-biphenylboronic acid in ).

- FT-IR : Identify functional groups (C-F stretch ~1200 cm⁻¹, vinyl C=C ~1650 cm⁻¹).

- MS (ESI/HRMS) : Validate molecular weight (theoretical ~194.2 g/mol) and isotopic patterns for fluorine.

- X-ray Crystallography : Optional for absolute configuration determination, though limited by crystallinity challenges common in fluorinated aromatics.

How does the electron-withdrawing fluorine substituent influence the reactivity of the vinyl group in cross-coupling reactions?

Advanced Research Question

The fluorine atom at the ortho position activates the aromatic ring toward electrophilic substitution but may sterically hinder coupling reactions. For example:

- Mechanistic Insight : Fluorine's inductive effect increases electrophilicity at the para position (vinyl group), potentially accelerating Heck or Suzuki couplings. However, steric effects from the isobutoxy group could reduce catalyst accessibility .

- Experimental Design : Compare reaction rates of 2-Fluoro-1-isobutoxy-4-vinylbenzene with non-fluorinated analogs under identical Pd-catalyzed conditions. Monitor using GC-MS or in situ Raman spectroscopy.

What are the stability considerations for this compound under varying pH and temperature conditions?

Advanced Research Question

Fluorinated aromatics are generally stable but may degrade under extreme conditions:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds. Analogous compounds (e.g., 1-Fluoro-2,4-dinitrobenzene in ) show stability up to 150°C.

- pH Sensitivity : Hydrolytic stability tests (e.g., in buffered solutions from pH 1–13) can identify labile groups. The isobutoxy group may hydrolyze under strongly acidic/basic conditions, requiring neutral storage .

How should researchers address contradictions in reported physicochemical data (e.g., melting points, solubility)?

Methodological Focus

Discrepancies often arise from impurities or measurement protocols. Recommendations:

Reproduce Data : Use standardized methods (e.g., DSC for melting points, shake-flask for solubility).

Cross-Validate : Compare with structurally similar compounds (e.g., 2-Fluorobiphenyl in has a documented bp of 47°C at 0.1 mm Hg).

Purity Calibration : Source high-purity reference standards (>97% as in ) to minimize variability.

Key Considerations for Methodological Rigor

- Safety Protocols : Use local exhaust ventilation and PPE (gloves, goggles) as per .

- Data Reproducibility : Employ pilot studies and triangulate data via multiple analytical techniques (e.g., NMR + HPLC) .

- Computational Modeling : DFT calculations (e.g., Gaussian) can predict reaction pathways and electronic effects, reducing experimental trial-and-error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.